molecular formula C8H5Br2NS B12983610 2,6-Dibromo-5-methylbenzo[d]thiazole

2,6-Dibromo-5-methylbenzo[d]thiazole

Cat. No.: B12983610
M. Wt: 307.01 g/mol
InChI Key: DELQHMYPHAPIDS-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The compound this compound is characterized by the presence of two bromine atoms and a methyl group attached to the benzo[d]thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-5-methylbenzo[d]thiazole typically involves the bromination of 5-methylbenzo[d]thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually include refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-5-methylbenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with methoxy or tert-butyl groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzo[d]thiazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield the corresponding amines or alcohols.

Scientific Research Applications

2,6-Dibromo-5-methylbenzo[d]thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-5-methylbenzo[d]thiazole involves its interaction with specific molecular targets. The bromine atoms and the thiazole ring play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylbenzo[d]thiazole
  • 2,6-Dibromo-5-chlorobenzo[d]thiazole
  • 2,6-Dibromo-5-ethylbenzo[d]thiazole

Uniqueness

2,6-Dibromo-5-methylbenzo[d]thiazole is unique due to the specific positioning of the bromine atoms and the methyl group on the benzo[d]thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,6-dibromo-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3

InChI Key

DELQHMYPHAPIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)SC(=N2)Br

Origin of Product

United States

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